Halobetasol propionate is a synthetic corticosteroid with potent anti-inflammatory properties. [] It is classified as a superpotent topical corticosteroid. [] In scientific research, halobetasol propionate serves as a valuable tool for investigating inflammatory processes, studying skin permeability, and developing novel drug delivery systems.
Halobetasol propionate is a synthetic corticosteroid, classified as an ultra-high potency topical steroid. It is primarily used in dermatological formulations for the treatment of various inflammatory skin conditions. The compound is derived from diflorasone, which undergoes a series of chemical reactions to yield halobetasol propionate. Its chemical structure is represented by the formula and it has a molecular weight of approximately 484.973 g/mol .
The synthesis of halobetasol propionate involves a multi-step process:
The crystallization process for halobetasol propionate can be performed using a mixture of ethanol and water, with specific volume ratios to optimize yield and purity. The crystallization typically occurs at elevated temperatures (60°C to 80°C) followed by cooling to precipitate the product .
Halobetasol propionate features a complex molecular structure characterized by several functional groups:
The molecular structure can be visualized through its three-dimensional conformation, which plays a crucial role in its biological activity and interaction with cellular receptors .
Halobetasol propionate participates in various chemical reactions typical of corticosteroids:
The mechanism of action of halobetasol propionate involves binding to glucocorticoid receptors in the cytoplasm of target cells. Upon binding, the steroid-receptor complex translocates into the nucleus where it regulates gene expression related to inflammation and immune response:
Halobetasol propionate exhibits several notable physical and chemical properties:
Halobetasol propionate has several clinical applications due to its potent anti-inflammatory properties:
Halobetasol propionate (C₂₅H₃₁ClF₂O₅) is a synthetic difluorinated glucocorticoid with a molecular weight of 485.0 g/mol. Its systematic IUPAC name is (6α,11β,16β)-21-chloro-6,9-difluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate. The core structure features a pregnane backbone with critical modifications:
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₁ClF₂O₅ |
Appearance | White crystalline powder |
Water Solubility | Insoluble |
LogP (Octanol-Water) | ~3.8 (highly lipophilic) |
Melting Point | 195–198°C (decomposes) |
The compound's low water solubility necessitates formulation in lipid-based vehicles (e.g., creams, ointments) for effective dermal delivery. Recent advances utilize nanostructured lipid carriers (NLCs) to enhance stability and modulate release kinetics, leveraging halobetasol's lipophilicity for improved skin retention [5].
Halobetasol propionate is universally classified as a super-high-potency (Class I) corticosteroid across major systems:
Table 2: Potency Classification in Standardized Systems
Classification System | Halobetasol Propionate Rank | Comparators |
---|---|---|
US FDA 7-Class | Class I (Super-potent) | Clobetasol propionate 0.05% |
European 4-Group | Group IV (Highest) | Diflucortolone valerate 0.3% |
WHO EML | Level 4 (Potent) | Betamethasone dipropionate 0.05% |
This classification is supported by vasoconstrictor assays (gold standard for potency assessment), where halobetasol induces cutaneous vasoconstriction equivalent to clobetasol. Its efficacy in psoriasis and lichen planus stems from potent suppression of pro-inflammatory cytokines (IL-1α, IL-2, TNF-α) and T-cell activation [3] [7] [8].
Absorption
Percutaneous absorption of halobetasol propionate is influenced by:
Human studies demonstrate <6% systemic absorption within 96 hours after topical application of 0.05% formulation to intact skin. Occlusive dressings increase absorption by 2–5 fold, necessitating restricted use under medical supervision [1] [2] [6].
Distribution
Post-absorption, halobetasol binds extensively to corticosteroid-binding globulin (CBG) and albumin (>90% bound). Its volume of distribution is ~20–30 L/kg, indicating extensive tissue penetration. The drug accumulates preferentially in the epidermis and dermis, with minimal transdermal passage into systemic circulation when used appropriately [9].
Metabolism
Halobetasol undergoes sequential hepatic and extrahepatic transformations:
Key metabolic pathways:Halobetasol propionate → (Esterase) → Ulobetasol → (CYP3A4) → 6β-Hydroxyulobetasol → (UGT1A1) → Glucuronide conjugate
In vitro studies show a plasma elimination half-life of 33 minutes for halobetasol, though tissue retention prolongs local activity. Metabolites are eliminated primarily renally (75%) and secondarily via bile [9]. Nanostructured carriers prolong dermal residence time, reducing systemic exposure while maintaining efficacy [5].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: